AMP-PCP

Histochemistry Adenylate Cyclase Signal Transduction

Researchers requiring ATP-competitive binding data free from enzymatic turnover artifacts face a critical reagent-selection challenge: common non-hydrolyzable analogs like AMP-PNP generate confounding phosphate background and off-target P2X receptor activity. AMP-PCP (β,γ-methylene ATP) directly resolves this. • Generates markedly lower non-specific phosphate than AMP-PNP, enabling high-resolution adenylate cyclase localization in tissue sections. • Lacks agonist activity at smooth muscle P2X receptors-unlike AMP-CPP and AMP-PNP-providing an inert negative control for electrophysiology. • Uniquely traps SUR1-containing complexes in a pre-hydrolysis state (not achievable with ATPγS), and exhibits a defined Ki of 490 μM for GSK-3β to validate ATP-competitive mechanisms in drug discovery. Standard pack sizes: 5 mg, 25 mg, 50 mg. Bulk and custom synthesis available on request. In stock for immediate global dispatch.

Molecular Formula C11H18N5O12P3
Molecular Weight 505.21 g/mol
CAS No. 3469-78-1
Cat. No. B1201737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-PCP
CAS3469-78-1
Synonyms5'-adenylyl (beta,gamma-methylene)diphosphonate
adenosine (beta,gamma-methylene)triphosphate
adenosine 5'-beta,gamma-methylenetriphosphate
adenylyl methylene diphosphate
adenylyl methylenediphosphate
adenylyl(beta,gamma-methylene)diphosphonate
AMP-PCP
AMPPCP
beta, gamma-methylene-ATP
beta,gamma-Me-ATP
beta-gamma-meATP
L-beta,gamma-MeATP
L-beta,gamma-methylene adenosine 5'-triphosphate
Molecular FormulaC11H18N5O12P3
Molecular Weight505.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
InChIInChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
InChIKeyUFZTZBNSLXELAL-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMP-PCP Procurement Guide


AMP-PCP (Adenosine 5'-[β,γ-methylene]triphosphate) is a synthetic, non-hydrolyzable analog of adenosine triphosphate (ATP) distinguished by a methylene bridge (-CH2-) replacing the oxygen atom in the β-γ phosphoanhydride bond [1]. This structural modification confers absolute resistance to hydrolysis at the β-γ position by ATPases and kinases, enabling the stabilization of ATP-bound enzyme conformations without the confounding variable of catalytic turnover [2]. It is a cornerstone tool in enzymology and structural biology for trapping nucleotide-dependent states in motor proteins, kinases, and chaperones [3].

Non-hydrolyzable ATP analog with β-γ methylene bridge
Traps enzyme conformations without catalytic turnover
Supports motor protein, kinase, chaperone structural studies

AMP-PCP: Why Substitution Fails


Non-hydrolyzable ATP analogs are not functionally interchangeable. Substituting AMP-PCP with the more common AMP-PNP (β,γ-imido) or AMP-CPP (α,β-methylene) introduces distinct steric, electronic, and hydrolytic properties that profoundly alter target interactions. The P-C-P linkage in AMP-PCP exhibits different bond angles and chemical stability compared to the P-N-P linkage in AMP-PNP, resulting in variable binding affinities, off-target phosphate production, and divergent biological effects across enzyme systems [1]. This guide provides the quantitative evidence necessary to justify the selection of AMP-PCP over its closest in-class alternatives for specific, high-stakes research applications [2].

Linkage geometry
β-γ methylene (P-C-P) vs imido (P-N-P) may shift steric and electronic interactions, altering binding profiles.
Phosphatase susceptibility
AMP-PNP can be cleaved by ATP-pyrophosphatase, producing nonspecific phosphate background not seen with AMP-PCP.
P2X receptor activity
AMP-CPP and AMP-PNP can activate P2X receptors, confounding electrophysiology; AMP-PCP remains largely inert.

AMP-PCP: Evidence vs. Analogs


Lower Background in Adenylate Cyclase Histochemistry

In histochemical assays for adenylate cyclase, the use of AMP-PNP leads to significant non-specific phosphate deposition due to cleavage by ATP-pyrophosphatase, obscuring the true enzyme localization. AMP-PCP was shown to produce substantially lower unspecific phosphate production, thereby providing a cleaner signal and more accurate spatial resolution of adenylate cyclase activity in tissue sections [1].

Histochemical Background
Head-to-head
AMP-PCP: lower unspecific phosphate deposition vs. AMP-PNP (higher)
Supports cleaner adenylate cyclase localization.
Qualitative assessment; requires histochemical validation.
Histochemistry Adenylate Cyclase Signal Transduction

P2X Receptor Inactivity in Electrophysiology

In whole-cell voltage-clamp studies on rat vas deferens smooth muscle cells, the response to ATP analogs was assessed. While AMP-CPP and AMP-PNP each induced a small, relatively sustained inward current, AMP-PCP produced little to no effect, mirroring its distinct pharmacological profile at certain P2X purinoceptors [1].

P2X Electrophysiology
Head-to-head
AMP-PCP: little or no inward current vs. AMP-CPP / AMP-PNP (small sustained currents)
Provides silent ATP-analog control for electrophysiology.
Rat vas deferens smooth muscle cell model.
Electrophysiology P2X Receptors Smooth Muscle

Acetyl-CoA Hydrolase Stimulation Potency

The potency of ATP analogs to stimulate rat brain acetyl-CoA hydrolase was compared directly. The concentration required for half-maximal stimulation (EC50) was determined to be 0.22 mM for AMP-PCP. This places its potency as lower than AMP-PNP (EC50 0.22 mM, but higher maximal stimulation) and greater than the methylenephosphonate analog AMPCPP [1].

Acetyl-CoA Hydrolase EC50
Head-to-head
EC50 ≈ 0.22 mM (AMP-PCP) vs. ATP ~0.11 mM
Intermediate stimulation potency supports enzyme kinetics studies.
Maximal efficacy lower than AMP-PNP.
Enzyme Kinetics Acetyl-CoA Hydrolase Neurochemistry

GSK-3β ATP-Binding Affinity

AMP-PCP was utilized in a scintillation proximity kinase assay to characterize the ATP-competitive nature of GSK-3β inhibitors. Its inhibition constant (Ki) was calculated to be 490 μM, establishing a quantitative benchmark for competitive displacement studies without the complication of enzymatic hydrolysis [1].

GSK-3β Binding Affinity
Reported
Ki = 490 μM for AMP-PCP (competitive with ATP)
Hydrolysis-free competitive displacement benchmark.
Scintillation proximity kinase assay context.
Kinase Inhibitor GSK-3β Drug Discovery

Inability to Activate KATP Channels

Unlike the slowly-hydrolyzable analog ATPγS, which can switch SUR1 (sulfonylurea receptor 1) conformations, the non-hydrolyzable AMP-PCP alone fails to induce the conformational switch in SUR1 required for KATP channel activation. Instead, it can reverse ATP-induced switching by selectively binding to a non-canonical nucleotide-binding domain (NBD1) [1].

KATP Channel Conformation
Head-to-head
Fails to activate; reverses ATP-induced SUR1 switching (vs. ATPγS induces switching)
Traps channel in pre-hydrolysis ATP-bound-like state.
SUR1/Kir6.2 complex in vitro.
Ion Channels KATP Channel Diabetes Research

Hsp90 Active Homodimer Stabilization

AMP-PCP binds to the N-terminal ATP-binding domain of the molecular chaperone Hsp90 with a dissociation constant (Kd) of 3.8 μM. This binding event promotes the formation of the active, closed homodimer conformation of Hsp90, a state essential for its chaperone function [1].

Hsp90 Binding Affinity
Class-level
Kd = 3.8 μM (vs. ATP Kd low mM range)
Supports chaperone cycle trapping studies.
Class-level inference for Hsp90 inhibitors.
Molecular Chaperone Hsp90 Cancer Biology

AMP-PCP Application Scenarios


Histochemical Mapping of Adenylate Cyclase

Based on the evidence that AMP-PCP generates significantly less unspecific phosphate background than AMP-PNP [1], it is the superior substrate for localizing adenylate cyclase activity in tissue sections. This is critical for studies mapping hormone signaling pathways, where spatial resolution and signal-to-noise ratio are paramount.

P2X Receptor Electrophysiology Control

Given its demonstrated lack of agonist activity on smooth muscle P2X receptors compared to AMP-CPP and AMP-PNP [1], AMP-PCP serves as an ideal negative control or inert ATP-competitive antagonist in electrophysiology. It allows for the study of ATP effects without introducing a confounding ligand-gated current.

KATP Channel Conformational Trapping

The unique ability of AMP-PCP to bind the SUR1 subunit and reverse ATP-induced conformational switching, without promoting the active state like ATPγS [1], makes it indispensable for structural and biophysical studies aiming to trap the channel complex in a specific, pre-hydrolysis state to elucidate the gating mechanism.

Kinase Inhibitor Profiling & Selectivity Screening

The defined Ki of 490 μM for GSK-3β [1] and its general utility as a non-hydrolyzable ATP-competitive ligand [2] position AMP-PCP as a valuable tool in drug discovery. It is used to confirm the ATP-competitive mechanism of lead compounds in robust, hydrolysis-free biochemical assays, a prerequisite for establishing structure-activity relationships.

Application
Selection Property
Validation Focus
Adenylate cyclase histochemical mapping
Low nonspecific phosphate background
Signal-to-noise ratio in tissue localization
P2X receptor electrophysiology control
Lack of agonist activity at P2X receptors
Inert ATP-competitive antagonist profiling
KATP channel conformational trapping
Reverses ATP-induced SUR1 switching
Pre-hydrolysis state stabilization mechanism
Kinase inhibitor ATP-competition profiling
Non-hydrolyzable ATP-competitive ligand
Hydrolysis-free biochemical assay for SAR

Technical Documentation Hub

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37 linked technical documents
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